N-Allylbenzylamine
Overview
Description
N-Allylbenzylamine is an organic compound with the molecular formula C10H13N. It consists of a benzyl group attached to an allyl amine group. This compound is known for its versatile applications in organic synthesis and its role as an intermediate in the production of various chemicals.
Mechanism of Action
Target of Action
N-Allylbenzylamine is a chemical compound that has been studied in the context of photochemical reactions The primary target of its action is not explicitly mentioned in the available literature
Mode of Action
The mode of action of this compound has been studied in the context of photochemical reactions, specifically the Eosin Y mediated photo-oxidation . In this process, this compound interacts with the photocatalyst Eosin Y under the influence of light and air . The reaction produces imines as primary reaction products .
Biochemical Pathways
The production of imines as a result of its photo-oxidation suggests that it may influence pathways involving these compounds
Result of Action
The Eosin Y mediated photo-oxidation of this compound results in the production of imines as primary reaction products . Over time, these imines can further react to form undesired aldehydes . This suggests that the action of this compound can lead to significant changes in the molecular composition of the reaction environment.
Action Environment
The action of this compound is influenced by environmental factors such as light and air, which are necessary for the Eosin Y mediated photo-oxidation process . Variations in these conditions during the reaction can provide insights into the mode of action of the photocatalyst
Biochemical Analysis
Biochemical Properties
N-Allylbenzylamine plays a significant role in biochemical reactions, particularly in the context of photo-oxidation processes. It interacts with enzymes and proteins, such as those involved in redox reactions. For instance, the Eosin Y mediated photo-oxidation of this compound produces imines as primary reaction products
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, leading to either inhibition or activation of these enzymes. For example, the photo-oxidation process mediated by Eosin Y involves the formation of imines from this compound, which further undergoes reactions to form other products . These interactions highlight the compound’s role in modulating biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to the formation of undesired aldehydes from imines . Understanding these temporal effects is essential for optimizing experimental conditions and ensuring accurate results.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Allylbenzylamine can be synthesized through several methods. One common approach involves the reaction of benzylamine with allyl bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, this compound can be produced by the reductive amination of benzaldehyde with allylamine. This process involves the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Chemical Reactions Analysis
Types of Reactions: N-Allylbenzylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form this compound derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of this compound derivatives.
Substitution: Formation of substituted this compound compounds.
Scientific Research Applications
N-Allylbenzylamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are explored for their potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Benzylamine: Similar structure but lacks the allyl group.
N-Benzyl-2-propen-1-amine: Another compound with a similar structure but different functional groups.
Properties
IUPAC Name |
N-benzylprop-2-en-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-2-8-11-9-10-6-4-3-5-7-10/h2-7,11H,1,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUCQDQRNUUMKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334565 | |
Record name | N-Allylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4383-22-6 | |
Record name | N-Allylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Allylbenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-Allylbenzylamine react with bis(η5:η1-pentafulvene)titanium complexes?
A1: this compound reacts with bis(η5:η1-pentafulvene)titanium complexes via a process involving both N-H and C-H bond activation. This reaction yields 1-azabutadiene titanium complexes, specifically those featuring the CH2-terminated monoazadiene structure RN=CHCH=CH2. [] Interestingly, the reaction rate can be influenced by the substituents on the pentafulvene ligand. For instance, using bis(η5:η1-di-p-tolylpentafulvene)titanium, which possesses a less Bronsted basic Cexo center, slows down the β-C–H bond activation, enabling the detection of an agostic interaction between the titanium center and the C–H bond via NMR spectroscopy at room temperature. []
Q2: What happens when the titanium azabutadiene complexes formed from this compound are exposed to carbon monoxide?
A2: Exposing the titanium azabutadiene complexes, derived from the reaction of this compound with bis(η5:η1-pentafulvene)titanium complexes, to carbon monoxide results in a ligand exchange reaction. [] This exchange leads to the formation of titanocene dicarbonyl complexes. This observation highlights the reactivity of the azabutadiene ligand and its potential for further derivatization.
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